Deshydroxyethoxy Ticagrelor-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deshydroxyethoxy Ticagrelor-d7 is a deuterium-labeled derivative of Ticagrelor, a well-known antiplatelet agent used in the prevention of thrombotic events such as myocardial infarction and stroke. The compound is primarily utilized in scientific research for its stable isotope labeling, which aids in the quantification and analysis of Ticagrelor and its metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxyethoxy Ticagrelor-d7 involves the incorporation of deuterium atoms into the molecular structure of Ticagrelor. This process typically includes multiple steps, such as the deuteration of specific hydrogen atoms and the subsequent formation of the desired compound. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Deshydroxyethoxy Ticagrelor-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the molecular structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Deshydroxyethoxy Ticagrelor-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Ticagrelor and its metabolites.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Ticagrelor.
Medicine: Aids in the development of new antiplatelet therapies and the evaluation of drug interactions.
Industry: Utilized in quality control and method validation for pharmaceutical production
Wirkmechanismus
Deshydroxyethoxy Ticagrelor-d7 exerts its effects by inhibiting the P2Y12 receptor on platelets, similar to Ticagrelor. This inhibition prevents the activation of the Gαi2 protein and subsequent signaling pathways, leading to reduced platelet aggregation and thrombus formation. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and detection in analytical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet agent.
Deshydroxyethoxy Ticagrelor: A non-deuterated analog used in similar research applications.
Uniqueness
Deshydroxyethoxy Ticagrelor-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it a valuable tool in pharmacokinetic studies and drug development .
Eigenschaften
Molekularformel |
C21H24F2N6O3S |
---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2 |
InChI-Schlüssel |
XYLIQTKEYHWYGG-KBABNUDRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Kanonische SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.